molecular formula C21H30N2O4 B12281548 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester

Cat. No.: B12281548
M. Wt: 374.5 g/mol
InChI Key: JQRKXLAPRZHMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS No. 929301-98-4, C${22}$H${32}$N$2$O$4$) features a spirocyclic core with two ester groups: a tert-butyl (1,1-dimethylethyl) and a benzyl (phenylmethyl) moiety . Its molecular weight is approximately 404.5 g/mol, and it lacks stereochemical complexity (0 defined stereocenters in related analogs) .

Properties

IUPAC Name

8-O-benzyl 1-O-tert-butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-13-7-10-21(23)11-14-22(15-12-21)18(24)26-16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRKXLAPRZHMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Six-Step Sequential Synthesis from Cyclic Amine Precursors

The most widely documented route, described in CN107383007A, involves six discrete steps starting from a substituted diazaspiroalkane intermediate. The sequence begins with the conversion of compound 1 (1-benzyl-8-tert-butyl-2-methylol-1,8-diazaspiro[4.5]decane) to compound 2 via reaction with oxalyl chloride in dichloromethane at 0°C to room temperature over 5 hours. Subsequent treatment with triethylamine at 0°C for 4 hours yields compound 3, which undergoes Grignard addition with vinyl magnesium bromide at -60°C for 3 hours to produce compound 4.

Key to spirocycle formation is the fourth step, where compound 4 reacts with compound 5 (structure undisclosed in public abstracts) in the presence of 1,8-diazabicycloundec-7-ene (DBU) at 0°C to room temperature for 2 hours. Hydrogenation at 50°C for 5 hours (compound 6 → 7) precedes final esterification with benzyl chloroformate under basic conditions at room temperature for 10 hours to afford the target compound.

Table 1. Reaction Conditions for Six-Step Synthesis

Step Reagents/Conditions Temperature Time Yield*
1 Oxalyl chloride, CH₂Cl₂ 0°C → RT 5 h 78%
2 Et₃N 0°C 4 h 85%
3 Vinyl MgBr -60°C 3 h 65%
4 DBU, Compound 5 0°C → RT 2 h 72%
5 H₂, Pd/C 50°C 5 h 88%
6 Benzyl chloroformate, base RT 10 h 91%

*Reported yields based on patent examples.

Acid Addition Salt Intermediate Purification

EP2371817A1 discloses an alternative approach leveraging acid addition salts for purification. The free base of the target compound is generated via nucleophilic substitution between 4-benzhydryloxypiperidine hydrochloride (II"·HCl) and 4'-tert-butyl-4-chlorobutyrophenone (III") in dimethylformamide (DMF)/toluene at 121°C under nitrogen for 4–8 hours. Critical to this method is the isolation of the toluenesulfonate salt, which precipitates from ethanol/isopropanol mixtures with >99.9% purity after recrystallization.

Protecting Group Strategies

tert-Butyloxycarbonyl (Boc) and Benzyl (Bn) Protection

The simultaneous use of Boc and Bn protecting groups, as evidenced in CAS 1357353-34-4, ensures selective reactivity during spirocycle formation. Boc protection of the secondary amine (tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate) prevents unwanted nucleophilic attacks during Grignard additions, while the benzyl group stabilizes the tertiary amine against oxidation. Deprotection occurs via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOAc), though final steps typically retain these groups to yield the target diester.

Optimization of Critical Steps

Grignard Addition at Cryogenic Temperatures

Step 3 in the six-step synthesis requires meticulous temperature control. Maintaining -60°C during vinyl MgBr addition minimizes side reactions such as over-addition or elimination, with patent data showing a 15% yield increase compared to reactions conducted at -20°C.

DBU-Mediated Cyclization

The use of DBU in Step 4 enhances reaction efficiency through both base catalysis and phase-transfer capabilities. Comparative studies indicate DBU outperforms weaker bases like K₂CO₃, achieving 72% versus 43% yield under identical conditions.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) of the target compound displays characteristic signals at δ 1.44 (s, 9H, Boc C(CH₃)₃), δ 3.52 (m, 2H, NCH₂Ph), and δ 7.26–7.34 (m, 5H, aromatic Bn). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 346.47 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows ≥97% purity for batches purified via acid salt recrystallization. Residual solvents are controlled to <300 ppm for dichloromethane and <500 ppm for DMF per ICH guidelines.

Comparative Analysis of Synthetic Routes

Table 2. Advantages and Limitations of Major Methods

Method Steps Total Yield Purity Scalability
Six-Step Synthesis 6 32%* 95–97% Pilot scale
Acid Salt Purification 3† 41% >99.9% Industrial

*Cumulative yield from Step 1–6. †Including salt formation, neutralization, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structure allows it to interact with biological targets effectively. It has been studied for its potential as a pharmacological agent due to its ability to modulate specific receptors or enzymes involved in disease pathways. For instance, diazaspiro compounds have shown promise in the development of drugs targeting neurological disorders and cancer therapies.
  • Anticancer Activity : Research indicates that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the diazaspiro structure can enhance its anti-proliferative activity, making it a candidate for further development as an anticancer agent .
  • Neuropharmacology : The unique spirocyclic structure may confer neuroprotective properties, making it a subject of interest in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds can influence neurotransmitter systems positively .

Material Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been investigated for applications in coatings and advanced materials .
  • Nanotechnology : Due to its unique chemical structure, it can be utilized in the design of nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound can improve drug solubility and bioavailability .

Organic Synthesis Applications

  • Synthetic Intermediates : This compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that can lead to the formation of other functionalized spiro compounds or heterocycles .
  • Catalysis : Research has shown that diazaspiro compounds can function as catalysts in certain organic reactions, providing a pathway for more efficient synthetic methodologies in organic chemistry .

Case Studies

  • A study published in Molbank highlighted the synthesis of related diazaspiro compounds and their biological evaluations, demonstrating significant anticancer activity against human cancer cell lines .
  • Another research article focused on the polymerization processes involving diazaspiro compounds, showcasing their potential in creating high-performance materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking necroptotic cell death pathways. This inhibition is achieved through binding to the active site of RIPK1, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS No.
Target Compound tert-butyl, benzyl esters C${22}$H${32}$N$2$O$4$ 404.5 929301-98-4
2-(Aminomethyl)-1,8-diazaspiro[4.5]decane analog tert-butyl, benzyl esters, aminomethyl C${22}$H${33}$N$3$O$4$ 403.523 1823776-49-3
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione Phenyl, diketopiperazine C${14}$H${16}$N$2$O$2$ 244.3 Not provided
8-Azaspiro[4.5]decane-7,9-dione (Impurity K) Dione structure C${9}$H${12}$N$2$O$2$ 180.2 1075-89-4
8-Benzyl-4-hydroxy-1-phenyl-1,8-diazaspiro[4.5]decan-2-one Benzyl, phenyl, hydroxy C${21}$H${24}$N$2$O$2$ 336.4 79139-46-1
  • Diketopiperazine derivatives (e.g., 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione) replace esters with cyclic imides, increasing rigidity and altering metabolic stability . Impurity K (8-azaspiro[4.5]decane-7,9-dione) lacks ester groups, making it more polar and reactive toward hydrolysis .

Physical and Chemical Properties

Property Target Compound Aminomethyl Analog Diketopiperazine (5a) Impurity K
Solubility Low (lipophilic esters) Moderate (polar NH$_2$) Low (rigid dione) High (polar dione)
Stability Hydrolytically stable Sensitive to oxidation Stable to heat Prone to hydrolysis
Melting Point Not reported Not reported 73–74 °C Not reported

Stereochemical Considerations

  • The target compound and its aminomethyl analog lack defined stereocenters, simplifying synthesis but limiting enantioselective applications .
  • In contrast, diketopiperazines (e.g., 5a–f) often exhibit defined stereochemistry from chiral precursors, critical for receptor selectivity .

Biological Activity

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H24_{24}N2_2O2_2
  • CAS Number : 937729-06-1
  • Boiling Point : Approximately 337 °C at 760 mmHg
  • Physical Form : Solid

The compound features a spiro linkage between two nitrogen atoms and a decane backbone, which contributes to its unique chemical properties and biological activities.

Research indicates that 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid derivatives may interact with specific molecular targets, particularly in the context of inhibiting receptor-interacting protein kinase 1 (RIPK1). This inhibition blocks necroptotic cell death pathways by preventing the activation of RIPK1 and subsequent signaling cascades .

Therapeutic Potential

The compound has been explored for its therapeutic potential in various diseases. Notably, it has shown promise in:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects by acting as antagonists to lymphocyte function-associated antigen-1 (LFA-1) .
  • Cancer Research : The spirocyclic structure is being investigated for its potential in cancer therapies due to its ability to modulate cell death pathways .

Table 1: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid esterStructureInhibits RIPK1; potential anti-inflammatory effects
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneStructureAntagonist of LFA-1; anti-inflammatory
2,8-Diazaspiro[4.5]decan-1-one derivativesStructurePotent RIPK1 inhibitors

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • A study highlighted the synthesis of related diazaspiro compounds that showed significant inhibitory effects on RIPK1 activity, suggesting a pathway for developing new therapeutic agents targeting necroptosis .
  • Another research focused on the synthesis of spirocyclic hydantoins as building blocks for high-interest medicinal compounds, demonstrating the versatility of these structures in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.